N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine typically involves the condensation of 4-chloroindole with acetylglycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal . The reaction is usually conducted at ambient temperature followed by heating to around 190°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally friendly reagents are often employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying indole-related biochemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the indole ring with an acetylglycylglycine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H14ClN3O4 |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
2-[[2-[[2-(4-chloroindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14ClN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
WUPSWVQFZXPAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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